molecular formula C11H11FO3 B12077149 1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid

1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B12077149
M. Wt: 210.20 g/mol
InChI Key: KYZGHYOMWMRZRC-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopropane ring and a fluorophenoxy group

Preparation Methods

The synthesis of 1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid can be compared with similar compounds to highlight its uniqueness:

Biological Activity

1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a 4-fluorophenoxy group and a carboxylic acid moiety. Its molecular formula is C11_{11}H11_{11}F1_{1}O3_{3}, which contributes to its unique biological properties.

Research indicates that cyclopropane derivatives often exhibit diverse biological activities, including enzyme inhibition, antimicrobial effects, and potential roles in plant growth regulation. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve:

  • Inhibition of Ethylene Biosynthesis : Similar compounds have shown effectiveness in inhibiting the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), crucial for ethylene production in plants .
  • Antimicrobial Activity : Cyclopropane derivatives are known for their antimicrobial properties, which may be applicable to this compound as well .

Biological Activity Overview

A summary of the biological activities associated with this compound is presented in the following table:

Activity Description Reference
Ethylene InhibitionInhibits ACO, potentially regulating fruit ripening and plant growth.
Antimicrobial EffectsExhibits activity against various pathogens; specific mechanisms require further exploration.
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic pathways.

Study on Ethylene Biosynthesis Inhibition

In an in silico study, various cyclopropanecarboxylic acids were analyzed for their ability to inhibit ACO2 in Arabidopsis thaliana. The docking studies indicated that the binding affinity of this compound was comparable to known inhibitors, suggesting its potential as a plant growth regulator .

Antimicrobial Activity Assessment

A study evaluated the antimicrobial properties of several cyclopropane derivatives. It was found that certain structural modifications, such as the introduction of fluorine atoms, enhanced the activity against specific bacterial strains. The results indicated that this compound could possess significant antimicrobial potential .

Research Findings

Recent studies have shown promising results regarding the biological activity of cyclopropane derivatives:

  • In vitro Studies : Compounds similar to this compound demonstrated effective inhibition against pathogens like Candida albicans and Escherichia coli at micromolar concentrations .
  • In vivo Studies : Animal models have been employed to assess the efficacy of these compounds in reducing pathogen load and regulating physiological processes related to ethylene production .

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11FO3/c12-8-1-3-9(4-2-8)15-7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14)

InChI Key

KYZGHYOMWMRZRC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(COC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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